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Cat. No.: B15600175 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Uric acid is the final product of purine metabolism in humans. Aberrant levels of uric acid in

biological fluids, such as serum, plasma, and urine, are indicative of several pathological

conditions, most notably gout, hyperuricemia, and kidney disease. Consequently, the accurate

and efficient quantification of uric acid is crucial for clinical diagnostics and biomedical

research. This document provides a detailed protocol for a sensitive colorimetric assay for uric

acid determination based on the N,N-dimethylaniline-3-sulfonic acid (DAOS) chromogenic

system.

The assay relies on the enzymatic activity of uricase and peroxidase in a classic Trinder

reaction. Uricase specifically catalyzes the oxidation of uric acid to allantoin, carbon dioxide,

and hydrogen peroxide (H₂O₂). In the presence of peroxidase, the newly formed H₂O₂

facilitates the oxidative coupling of DAOS and 4-aminoantipyrine (4-AA). This reaction yields a

highly colored and stable quinoneimine dye, the absorbance of which is directly proportional to

the initial uric acid concentration in the sample. The intensity of the color can be measured

spectrophotometrically, providing a robust method for quantification.

Principle of the Method
The DAOS-based uric acid assay is a two-step enzymatic cascade reaction:
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Uricase Reaction: Uric acid is oxidized by uricase to produce allantoin and hydrogen

peroxide. Uric Acid + O₂ + 2H₂O → Allantoin + CO₂ + H₂O₂

Peroxidase (Trinder) Reaction: The hydrogen peroxide produced in the first step reacts with

DAOS and 4-aminoantipyrine in a reaction catalyzed by horseradish peroxidase (HRP) to

form a blue-purple quinoneimine dye. H₂O₂ + DAOS + 4-Aminoantipyrine → Quinoneimine

Dye + 2H₂O

The absorbance of the resulting dye is measured at a specific wavelength, typically between

550 nm and 600 nm, to determine the concentration of uric acid.

Quantitative Data Summary
The performance characteristics of uric acid assays based on the Trinder reaction with various

aniline derivatives are summarized below. These values are representative and may vary

depending on specific reagent concentrations, instrumentation, and laboratory conditions.
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Parameter
Typical Value
Range

Unit Notes

Linear Detection

Range
0.02 - 1.5 mmol/L

Linearity should be

confirmed by running

a standard curve.

0.34 - 25 mg/dL

Limit of Detection

(LOD)
~0.02 mmol/L

Calculated as 3x the

standard deviation of

the blank.

~0.3 mg/dL

Wavelength of Max.

Absorbance (λmax)
550 - 600 nm

Dependent on the

specific chromogenic

substrate used.

Incubation Time 5 - 20 minutes

Time required for color

development to reach

a stable plateau.

Incubation

Temperature
25 - 37 °C

Room temperature or

37°C are commonly

used.

Sample Volume 5 - 25 µL

Small sample volumes

are typically required

for microplate assays.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the chemical reaction pathway and the general experimental

workflow for the DAOS-based uric acid assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15600175?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Uricase-mediated Oxidation

Step 2: Peroxidase-mediated Color Reaction (Trinder Reaction)
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Caption: Reaction mechanism of the DAOS-based uric acid assay.
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Caption: Experimental workflow for the microplate-based uric acid assay.
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Experimental Protocol
This protocol is designed for a 96-well microplate format but can be adapted for other formats.

Materials and Reagents
Uric Acid Standard (e.g., 1 mg/mL or 5.95 mM)

Uricase (from Candida sp. or Bacillus sp.)

Horseradish Peroxidase (HRP)

N,N-dimethylaniline-3-sulfonic acid (DAOS)

4-Aminoantipyrine (4-AA)

Phosphate Buffer (e.g., 100 mM, pH 7.4) or Tris-HCl buffer

Biological samples (serum, plasma, urine)

96-well clear flat-bottom microplate

Microplate reader capable of measuring absorbance at 550-600 nm

Precision pipettes and tips

Reagent Preparation
Uric Acid Standard Stock Solution (1 mM):

If starting with solid uric acid, dissolve it in a small amount of 0.1 M NaOH before diluting

with buffer to the final concentration. This stock can be stored at -20°C.

Uric Acid Standards for Standard Curve:

Prepare a series of dilutions from the 1 mM stock solution using the assay buffer. A typical

range would be 0, 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mM.

Working Reagent:
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Prepare a single working reagent containing all the necessary components. The final

concentrations provided below are typical and may require optimization.

Phosphate Buffer (100 mM, pH 7.4)

Uricase: 0.1 - 0.5 U/mL

HRP: 0.5 - 2.0 U/mL

DAOS: 0.5 - 2.0 mM

4-AA: 0.5 - 2.0 mM

Note: The working reagent should be prepared fresh daily and protected from light.

Assay Procedure
Sample Preparation:

Centrifuge serum or plasma samples to remove any particulate matter.

Urine samples should be diluted (e.g., 1:10 or 1:20) with the assay buffer to bring the uric

acid concentration within the linear range of the assay.

Assay Plate Setup:

Add 20 µL of each Uric Acid Standard, prepared sample, and a buffer blank into separate

wells of the 96-well microplate. It is recommended to run all samples and standards in

duplicate or triplicate.

Reaction Initiation:

Add 200 µL of the freshly prepared Working Reagent to each well.

Mix gently by tapping the plate or using a plate shaker for a few seconds.

Incubation:
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Incubate the plate for 10-15 minutes at 37°C or for 20 minutes at room temperature.

Protect the plate from direct light during incubation.

Measurement:

Measure the absorbance of each well at a wavelength between 550 nm and 600 nm using

a microplate reader.

Data Analysis
Blank Correction: Subtract the average absorbance of the blank wells from the absorbance

of all standard and sample wells.

Standard Curve: Plot the blank-corrected absorbance values of the standards against their

corresponding uric acid concentrations (in mmol/L or mg/dL).

Determine Sample Concentration: Use the standard curve equation to calculate the uric acid

concentration in the samples. Remember to multiply the result by the dilution factor used

during sample preparation.

Troubleshooting
High Background Absorbance:

Working reagent may be contaminated or degraded. Prepare fresh reagent.

Ensure the water used for buffers is of high purity.

Low Signal or Sensitivity:

Enzyme activity (uricase or HRP) may be low. Check the storage and handling of

enzymes.

Incubation time or temperature may be insufficient. Optimize these parameters.

Poor Linearity of Standard Curve:

Inaccurate pipetting or standard dilutions. Recalibrate pipettes and prepare fresh

standards.
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The highest standard concentration may be outside the linear range. Adjust the standard

curve range.

Interference:

Samples with high levels of reducing agents like ascorbic acid (Vitamin C) can interfere by

consuming the H₂O₂. Some commercial kits include ascorbate oxidase in the reagent to

mitigate this interference.

Hemolysis (releasing hemoglobin) and high bilirubin levels in serum samples can also

cause interference. Proper sample handling is crucial.

To cite this document: BenchChem. [Application Notes and Protocols for DAOS-based Uric
Acid Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15600175#daos-based-uric-acid-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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